

ONO-2506: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: ONO 207

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An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of the Astrocyte Modulator ONO-2506 (Arundic Acid)

Introduction

ONO-2506, also known as Arundic Acid, is a novel astrocyte-modulating agent with demonstrated neuroprotective properties in a variety of preclinical models of neurological disorders.[1][2][3] Its primary mechanism of action involves the inhibition of S100B synthesis in activated astrocytes, a key process implicated in the inflammatory cascade and secondary injury following central nervous system (CNS) insults.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to ONO-2506, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

ONO-2506 is chemically identified as (2R)-2-Propyloctanoic acid. Its structure and key physicochemical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	(2R)-2-propyloctanoic acid
Synonyms	Arundic acid, ONO-2506
CAS Number	185517-21-9
Molecular Formula	C ₁₁ H ₂₂ O ₂
Molecular Weight	186.29 g/mol
SMILES	CCC--INVALID-LINK--C(O)=O
InChI Key	YCYMCMYLORLIJX-SNVBAGLBSA-N

Property	Value
Appearance	Colorless to yellow oil
Solubility	Soluble in DMSO and ethanol
Storage Temperature	-20°C

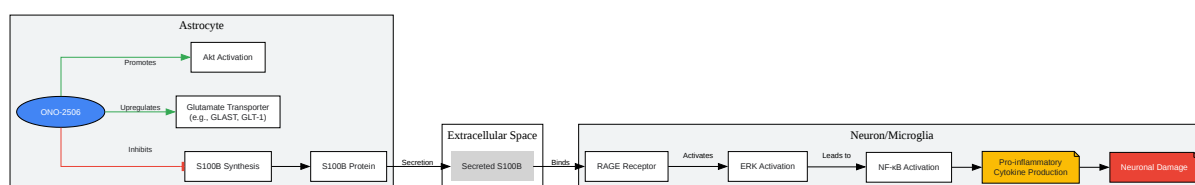
Pharmacological Properties and Mechanism of Action

The principal pharmacological effect of ONO-2506 is the inhibition of the synthesis of S100B, a calcium-binding protein primarily expressed in astrocytes.[3][4] Under pathological conditions such as ischemic stroke, intracerebral hemorrhage, and neurodegenerative diseases, astrocytes become activated and overproduce S100B.[3][5] Elevated extracellular S100B can then act as a damage-associated molecular pattern (DAMP), binding to the Receptor for Advanced Glycation End products (RAGE) on neurons and other glial cells.[6] This interaction triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to a pro-inflammatory response and exacerbating neuronal damage.[2][4]

By inhibiting S100B synthesis, ONO-2506 effectively dampens this detrimental inflammatory cascade. Furthermore, ONO-2506 has been shown to modulate glutamate transporter

expression in astrocytes, which may contribute to its neuroprotective effects by enhancing the clearance of excitotoxic glutamate from the synaptic cleft.[3] There is also evidence to suggest that ONO-2506 may influence the Akt signaling pathway, a key regulator of cell survival.

Signaling Pathway of ONO-2506 Action



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Caption: Signaling pathway of ONO-2506's neuroprotective effects.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the efficacy of ONO-2506 in various preclinical models.

Intracerebral Hemorrhage (ICH) Model in Rats

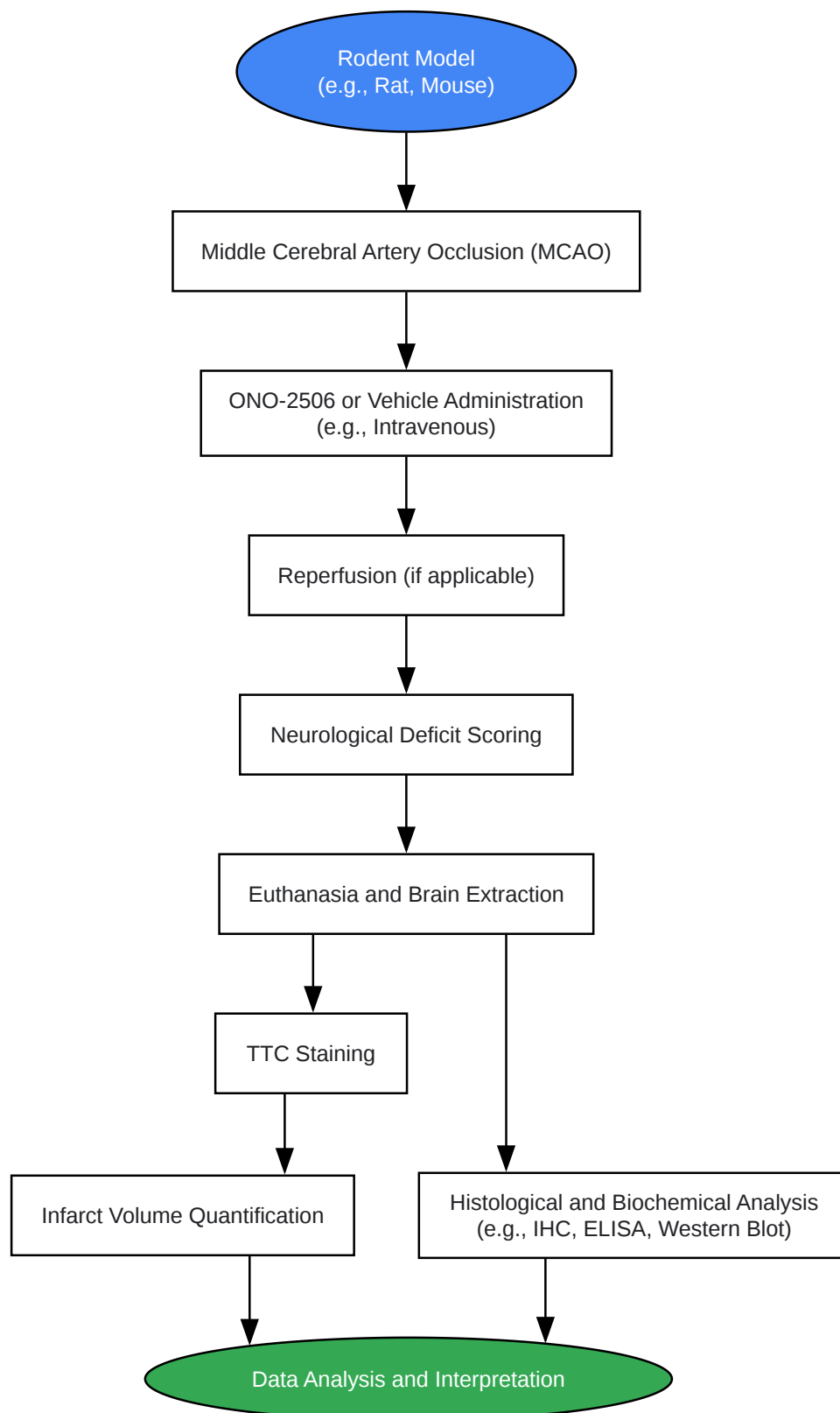
- Objective: To assess the neuroprotective effects of ONO-2506 in a rat model of ICH.[5][7]
- Animal Model: Adult male Wistar rats.
- ICH Induction: Stereotactic injection of collagenase type IV into the striatum to induce hemorrhage.

- **ONO-2506 Administration:** Intracerebroventricular (ICV) injection of ONO-2506 (e.g., 2 µg/µl) immediately before or after ICH induction.[\[5\]](#)
- **Assessments:**
 - **Neurological Deficits:** Evaluated using behavioral tests such as the ladder rung walking test and grip strength test at various time points post-ICH.[\[7\]](#)
 - **Histological Analysis:** Brains are sectioned and stained to assess lesion volume, astrogliosis (GFAP staining), and microglial activation (Iba1 staining).
 - **Biochemical Analysis:** Levels of S100B, pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue and serum are quantified using ELISA.[\[7\]](#)

Ischemic Stroke Model in Rodents

- **Objective:** To determine the effect of ONO-2506 on infarct volume and neurological outcome following focal cerebral ischemia.
- **Animal Model:** Rats or mice.
- **Ischemia Induction:** Transient or permanent middle cerebral artery occlusion (MCAO) is a commonly used method.
- **ONO-2506 Administration:** Typically administered intravenously (e.g., 10 mg/kg) at various time points before or after the ischemic insult.
- **Assessments:**
 - **Infarct Volume:** Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.
 - **Neurological Score:** Neurological deficits are assessed using a standardized scoring system (e.g., Bederson's score).
 - **Molecular Analysis:** Western blotting or immunohistochemistry can be used to measure the expression of S100B and other relevant proteins in the peri-infarct region.

Workflow for a Typical Preclinical Stroke Study



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Caption: Experimental workflow for assessing ONO-2506 in a stroke model.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of ONO-2506.

Table 1: Effect of ONO-2506 on S100B Levels

Model	Species	Dose	Administration Route	% Reduction in S100B	Reference
Intracerebral Hemorrhage	Rat	2 µg/µl	ICV	Significant reduction in striatum, serum, and CSF	[5]
Ischemic Stroke (Clinical)	Human	8 mg/kg/h	IV	Lower increase from baseline vs. placebo	[8]
Spinal Cord Injury	Rat	20 mg/kg	IV	Significantly lower S100B staining	[2]

Table 2: Effect of ONO-2506 on Infarct/Lesion Volume

Model	Species	Dose	Administration Route	% Reduction in Infarct/Lesion Volume	Reference
Ischemic Stroke	Rat	10 mg/kg	IV	Prevented delayed infarct expansion	[3]
Spinal Cord Injury	Rat	20 mg/kg	IV	Prevented secondary expansion of the lesion	[2]

Table 3: Effect of ONO-2506 on Inflammatory Cytokines

Model	Species	Dose	Cytokine	Effect	Reference
Intracerebral Hemorrhage	Rat	2 µg/µl	TNF-α	Reduced levels at 7 days post-ICH	[7]
Intracerebral Hemorrhage	Rat	2 µg/µl	IL-1β	Reduced levels at 7 days post-ICH	[7]

Conclusion

ONO-2506 (Arundic Acid) is a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of S100B synthesis in astrocytes. Preclinical studies have consistently demonstrated its efficacy in reducing neuronal damage, inflammation, and improving functional outcomes in various models of CNS injury and disease. The data presented in this technical guide highlight the therapeutic potential of ONO-2506 and provide a solid foundation for further research and development in the field of neuroprotection. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for

scientists investigating the role of astrocyte modulation in neurological disorders. Further clinical trials are warranted to fully elucidate the safety and efficacy of ONO-2506 in human patients.[9][10]

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